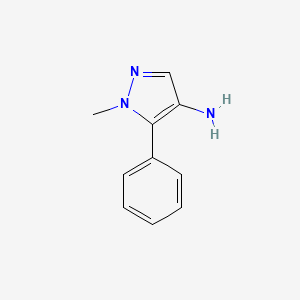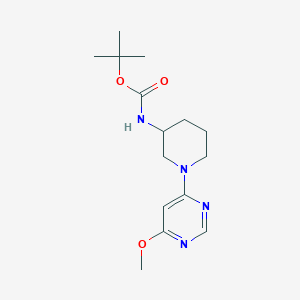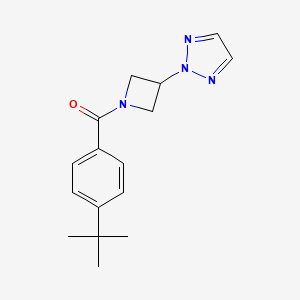
1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. The compound has been found to have a mechanism of action that makes it useful in the treatment of certain diseases. In
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, the compound has been found to inhibit the activity of the enzyme Aurora kinase. This enzyme is involved in the regulation of cell division and is overexpressed in many types of cancer cells. By inhibiting the activity of this enzyme, the compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea have been studied in vitro and in vivo. In vitro studies have shown that the compound is able to inhibit the activity of Aurora kinase and prevent the growth and proliferation of cancer cells. In vivo studies have shown that the compound is able to inhibit the growth of tumors in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea in lab experiments include its potential as a new cancer therapy and its ability to inhibit the activity of Aurora kinase. However, there are also limitations to using this compound in lab experiments. For example, the compound may have off-target effects on other enzymes or proteins, which could affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea. One direction is to further investigate the mechanism of action of the compound and its effects on other enzymes or proteins. Another direction is to develop new cancer therapies based on the compound, either alone or in combination with other drugs. Additionally, research could be done to explore the potential applications of the compound in other diseases or conditions.
Méthodes De Synthèse
The synthesis method of 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea involves several steps. The first step involves the synthesis of 6-(pyridin-4-ylamino)pyridazin-3-amine. This is done by reacting 4-chloropyridine with 2-aminopyridazine in the presence of a base. The resulting product is then reacted with 6-bromo-2-chloronicotinoyl chloride to form 6-(pyridin-4-ylamino)pyridazin-3-yl 2-chloronicotinate. This product is then reacted with 1-(2-fluorophenyl)-3-(2-aminoethyl)urea in the presence of a base to form the final product, 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea has been the subject of scientific research due to its potential applications in the field of medicine. The compound has been found to have a mechanism of action that makes it useful in the treatment of certain diseases. Specifically, the compound has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes the compound a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c19-14-3-1-2-4-15(14)24-18(27)22-12-11-21-16-5-6-17(26-25-16)23-13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,25)(H,20,23,26)(H2,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJHVNGKHZJIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B2854024.png)
![(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/no-structure.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2854032.png)
![N-(2-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2854034.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2854036.png)




![8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B2854043.png)